Clofencet

Beschreibung

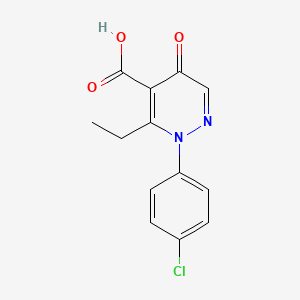

a weak organic acid; structure in first source

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-2-10-12(13(18)19)11(17)7-15-16(10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZCXVUFSNPNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043978 | |

| Record name | Clofencet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan or yellow solid (technical grade); [Merck Index] | |

| Record name | Clofencet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In organic solvents (% w/v): methanol = 1.6%; acetone = <0.05%; dichloromethane = <0.04%; toluene = <0.04%; ethyl acetate = <0.05%; n-hexane = <0.06%, In distilled water, >55.2% w/v (>552,000 mg/l); >65.5% at pH5 (655,000 mg/l); >65.2% at pH 7 (>652,000 mg/l); >65.8% at pH 9 (>658,000 mg/l), In water, 700,000 mg/l, temperature not specified | |

| Record name | CLOFENCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.44 g/ml @ 20 °C | |

| Record name | CLOFENCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 1.0X10-7 mm Hg @ 25 °C | |

| Record name | CLOFENCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid fawn-colored powder | |

CAS No. |

129025-54-3 | |

| Record name | Clofencet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129025-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofencet [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129025543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofencet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyridazinecarboxylic acid, 2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFENCET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4N3YI429F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOFENCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melts/decomposes @ 269 °C | |

| Record name | CLOFENCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clofencet in Pollen Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofencet, a chemical hybridizing agent (CHA) often referred to as SQ-1, is a pivotal tool in the production of hybrid wheat. Its efficacy lies in its ability to induce male sterility by selectively disrupting pollen development without impairing female fertility. This technical guide provides a comprehensive analysis of the molecular and cellular mechanisms underlying this compound's mode of action. Through an examination of proteomic, metabolomic, and cytological studies, this document elucidates the key biological processes affected by this compound, including carbohydrate metabolism, oxidative stress response, and the critical role of the tapetum in pollen maturation. Detailed experimental protocols and visual representations of the implicated pathways are provided to facilitate further research and application in crop breeding and drug development.

Introduction

The utilization of heterosis, or hybrid vigor, is a cornerstone of modern agriculture, leading to significant increases in crop yield and resilience. In self-pollinating crops like wheat (Triticum aestivum L.), the creation of hybrid varieties necessitates a reliable method for inducing male sterility in the female parent line. This compound has emerged as an effective CHA for this purpose, enabling large-scale hybrid seed production. It functions by suppressing normal pollen development, leading to pollen abortion and preventing self-pollination[1]. Understanding the precise mechanism of action of this compound is crucial for optimizing its use, developing new hybrid systems, and potentially identifying novel targets for crop improvement.

Core Mechanism of Action: A Multi-faceted Disruption of Pollen Development

The primary mode of action of this compound is the induction of physiological male sterility through the disruption of a cascade of events essential for viable pollen formation[1]. The application of this compound at critical stages of anther development triggers a series of metabolic and structural failures, culminating in pollen abortion.

Premature Tapetal Programmed Cell Death (PCD)

A central event in this compound-induced male sterility is the premature degradation of the tapetum, the nutritive cell layer surrounding the developing microspores[2]. The tapetum plays a vital role in providing nutrients, enzymes, and precursors for pollen wall formation[3][4]. Treatment with this compound (SQ-1) initiates premature programmed cell death (PCD) in the tapetum at the early-uninucleate stage of microspore development. This early demise of the tapetum disrupts the supply of essential materials to the developing microspores, leading to their starvation and subsequent abortion.

Disruption of Carbohydrate Metabolism and Energy Supply

Viable pollen development is an energy-intensive process that relies on a steady supply of sugars for both structural components and metabolic energy. Proteomic analyses of wheat anthers treated with the CHA SQ-1 have revealed a significant disruption in carbohydrate metabolism.

Key effects include:

-

Starch Accumulation Failure: A hallmark of this compound-induced pollen abortion is the lack of starch accumulation in the developing pollen grains. Starch serves as a crucial energy reserve for pollen germination and tube growth.

-

Altered Enzyme Activity: The activity of key enzymes in sugar metabolism is significantly altered.

-

Vacuolar Invertase: This enzyme, which breaks down sucrose into glucose and fructose, shows altered expression and activity, disrupting the availability of hexose sugars for glycolysis.

-

β-1,3-glucanase (Callase): The activity of this enzyme, which is responsible for degrading the callose wall surrounding the microspore tetrads, is affected. Irregular callase activity can lead to improper microspore release and development.

-

-

Energy Deficit: The disruption in carbohydrate metabolism leads to an inadequate energy supply (ATP) within the developing anther, compromising various energy-dependent processes required for pollen maturation.

Induction of Oxidative Stress

Treatment with this compound has been shown to induce oxidative stress within the anthers. This is characterized by an overproduction of reactive oxygen species (ROS). The resulting oxidative damage to cellular components, including proteins, lipids, and nucleic acids, contributes to the overall disruption of cellular function and triggers PCD. Proteomic studies have identified the upregulation of oxidative stress-related proteins, such as putative glutathione S-transferase (GSTF1), indicating an active but ultimately overwhelmed cellular response to the induced stress.

Quantitative Data on this compound Efficacy

The effectiveness of this compound in inducing male sterility is dependent on the dosage and the developmental stage of the wheat plant at the time of application.

| Parameter | Value | Crop | Reference |

| Male Sterility Rate | Up to 96% | Triticum aestivum cv. 'Pia' | |

| Effective Dosage Range | 3.0 - 5.0 kg/hm ² | Wheat | |

| Optimal Application Timing | Feekes scale 8.0 - 9.0 | Wheat |

Signaling Pathways and Molecular Interactions

While the direct molecular target of this compound has not been definitively identified, the downstream effects strongly suggest interference with key signaling and metabolic pathways.

Proposed Signaling Cascade

The following diagram illustrates the proposed cascade of events initiated by this compound treatment, leading to pollen abortion.

References

- 1. Chemical hybridizing agent SQ-1-induced male sterility in Triticum aestivum L.: a comparative analysis of the anther proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abnormal Development of Tapetum and Microspores Induced by Chemical Hybridization Agent SQ-1 in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. Epigenetic changes accompany developmental programmed cell death in tapetum cells - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and synthesis of Clofencet

An In-depth Technical Guide on the Discovery and Synthesis of Clofencet

For Researchers, Scientists, and Drug Development Professionals

This compound is a chemical hybridizing agent (CHA) primarily utilized in agriculture to induce male sterility in wheat (Triticum aestivum), facilitating the production of hybrid seeds.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological effects of this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and crop science. This document details the chemical synthesis of this compound, including experimental protocols for key reactions, and presents quantitative data on its biological efficacy. Furthermore, it explores the putative signaling pathways involved in its mode of action and provides diagrams for key experimental workflows.

Discovery and Development

This compound, also known by its developmental codes MON 21250 and SC-1158, was developed by Monsanto as a plant growth regulator.[2] Its primary application is as a chemical hybridizing agent in wheat to enable the production of F1 hybrids, which can exhibit enhanced yield and improved resistance to diseases and pests.[1][3] The application of this compound under specific conditions prevents the normal development of pollen without affecting female fertility, thus allowing for controlled cross-pollination.[4]

Chemical Synthesis of this compound

The synthesis of this compound, chemically named 2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylic acid, has been described in a multi-step process that was scaled up to a pilot-plant level. The key steps involve the formation of a β-ketoester intermediate, followed by propionylation, cyclization to form the pyridazine ring, and subsequent saponification to yield the final carboxylic acid.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals that the core pyridazinone ring can be constructed from a β-ketoester, which in turn can be derived from the reaction of ethyl diazoacetate with a hydrazonoacetaldehyde derivative. The 4-chlorophenyl moiety originates from 4-chlorophenylhydrazine.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are adapted from the pilot-plant scale synthesis for a laboratory setting.

Step 1: Synthesis of β-ketoester (30)

This step involves the Lewis acid-catalyzed reaction of ethyl diazoacetate with 4-chlorophenyl hydrazonoacetaldehyde.

-

Reaction: 4-chlorophenyl hydrazonoacetaldehyde + ethyl diazoacetate → β-ketoester (30)

-

Catalyst: Zinc chloride (ZnCl₂) is a suitable Lewis acid catalyst.

-

Solvent: Dichloromethane (DCM) is used as the solvent.

-

Temperature: The reaction is maintained at a low temperature (e.g., -10 °C) to minimize the decomposition of the diazo compound.

-

Procedure: To a solution of 4-chlorophenyl hydrazonoacetaldehyde and a catalytic amount of ZnCl₂ in DCM at -10 °C, a solution of ethyl diazoacetate in DCM is added dropwise. The reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until completion. The reaction mixture is then quenched, and the product is extracted and purified.

-

Yield: Optimized conditions can achieve yields of 78-82%.

Step 2: Propionylation of β-ketoester (31)

The β-ketoester intermediate is then propionylated using propionic anhydride.

-

Reaction: β-ketoester (30) + Propionic anhydride → Propionylated β-ketoester (31)

-

Reagent: An excess of propionic anhydride (e.g., 1.5 equivalents) is used.

-

Temperature: The reaction is conducted at an elevated temperature, for instance, 60 °C.

-

Time: The reaction is typically run for several hours (e.g., 6 hours) to achieve high conversion.

-

Procedure: The β-ketoester is dissolved in a suitable solvent, and propionic anhydride is added. The mixture is heated at 60 °C for 6 hours. After completion, the excess anhydride is quenched, and the product is worked up.

-

Conversion: This step can achieve approximately 95% conversion.

Step 3: Acid-Catalyzed Cyclization to Pyridazinecarboxylic acid ester (32)

The propionylated intermediate undergoes intramolecular cyclization under acidic conditions to form the pyridazine ring.

-

Reaction: Propionylated β-ketoester (31) → Pyridazinecarboxylic acid ester (32)

-

Catalyst: A strong acid such as hydrochloric acid (HCl) is used.

-

Solvent: The reaction is typically carried out in ethanol.

-

Conditions: The reaction mixture is heated to reflux (approximately 78 °C).

-

Time: The cyclization is generally completed within 12 hours.

-

Procedure: The propionylated intermediate is dissolved in ethanol containing HCl, and the solution is refluxed for 12 hours. The progress of the reaction is monitored by chromatography. Upon completion, the solvent is removed, and the product is isolated.

-

Yield: This cyclization step can achieve a yield of around 88%.

Step 4: Saponification to this compound (9)

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Reaction: Pyridazinecarboxylic acid ester (32) → this compound

-

Base: Sodium hydroxide (NaOH) solution (e.g., 2.0 M) is used for the hydrolysis.

-

Solvent: A mixture of ethanol and water (e.g., 70:30 v/v) is a suitable solvent system.

-

Temperature: The reaction is carried out at an elevated temperature, such as 80 °C.

-

Time: The saponification is typically complete within 4 hours.

-

Procedure: The pyridazinecarboxylic acid ester is dissolved in the ethanol/water mixture, and the NaOH solution is added. The mixture is heated at 80 °C for 4 hours. After cooling, the solution is acidified with HCl to precipitate the carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a solvent mixture like ethyl acetate/n-hexane to achieve high purity (>99% by HPLC).

-

Yield: The saponification and acidification step can yield up to 94% of the final product.

Caption: Workflow for the synthesis of this compound.

Characterization and Data Presentation

The characterization of this compound and its intermediates is crucial for confirming the structure and purity. Standard analytical techniques are employed for this purpose.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key method for monitoring the progress of the synthesis reactions and for determining the purity of the final product. A reversed-phase C18 column with a mobile phase of methanol and acidified water is often used.

-

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS is used for the determination of this compound residues in various matrices, providing both separation and mass identification.

Spectroscopic Data (Expected)

While detailed published spectra are scarce, the following are the expected spectroscopic characteristics based on the structure of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons from the chlorophenyl ring (two doublets), a singlet for the proton on the pyridazine ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for the carbonyl carbons (ketone and carboxylic acid), the carbons of the pyridazine and chlorophenyl rings, and the carbons of the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretches for the ketone and carboxylic acid, C=N and C=C stretching vibrations of the aromatic and heterocyclic rings, and C-Cl stretching.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (278.69 g/mol ). The fragmentation pattern would likely involve the loss of small molecules such as CO₂, C₂H₅, and cleavage of the pyridazine ring.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁ClN₂O₃ | |

| Molecular Weight | 278.69 g/mol | |

| Appearance | Tan or yellow solid | |

| Solubility in Water | >552,000 mg/L | |

| Solubility in Organic Solvents | Methanol: 1.6% w/v; Acetone: <0.05% w/v |

Mechanism of Action and Biological Activity

This compound induces male sterility by suppressing the normal development of pollen in wheat. This effect is targeted and does not significantly impact the female fertility of the plant.

Putative Signaling Pathway

While the precise molecular targets of this compound are not fully elucidated, studies on other chemical hybridizing agents in wheat suggest a general mechanism involving the disruption of anther development, particularly the tapetum, which is crucial for providing nutrients to developing microspores. The proposed mechanism involves the disruption of carbohydrate metabolism and an increase in oxidative stress.

Caption: Putative signaling pathway of this compound-induced male sterility.

Quantitative Data on Biological Efficacy

The effectiveness of this compound in inducing male sterility varies with the application rate, timing, and wheat cultivar.

| Wheat Cultivar | Application Rate ( kg/ha ) | Male Sterility (%) | Reference |

| Pia (T. aestivum) | 6.5 | 96 | |

| Ambra (T. turgidum) | Highest Dose | 80 | |

| Tía (T. turgidum) | Highest Dose | 83.33 | |

| Claudia (T. aestivum) | Highest Dose | 26.32 | |

| Capri (T. turgidum) | Highest Dose | 54.55 |

| Parameter | This compound Treatment | Control | Effect | Reference |

| Seed Number per Spike | Significantly reduced | Normal | Induction of male sterility | |

| Pollen Viability | Substantially decreased | High | Inhibition of pollen development |

Conclusion

This compound is a potent chemical hybridizing agent with a well-defined synthetic pathway and a clear biological application in wheat breeding. This technical guide has provided a detailed overview of its discovery, synthesis, and mode of action, supported by available quantitative data and experimental protocols. The elucidation of its precise molecular targets and signaling pathways remains an area for future research, which could lead to the development of even more effective and specific chemical hybridizing agents. The provided information serves as a solid foundation for researchers and professionals working with this compound and in the broader field of crop improvement.

References

An In-depth Technical Guide to Clofencet (CAS No. 129025-54-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofencet, with the Chemical Abstracts Service (CAS) number 129025-54-3, is a chemical hybridizing agent (CHA) primarily utilized in agriculture to induce male sterility in wheat (Triticum aestivum).[1][2] This allows for the efficient production of hybrid wheat varieties, which can offer significant advantages in terms of yield, disease resistance, and overall vigor. This compound acts by selectively inhibiting pollen development without adversely affecting female fertility, a critical characteristic for a successful CHA.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use and synthesis, its mechanism of action, and available toxicological data.

Chemical and Physical Properties

This compound is a pyridazinone derivative with the IUPAC name 2-(4-chlorophenyl)-3-ethyl-5-oxo-2,5-dihydropyridazine-4-carboxylic acid.[3] It is also known by other identifiers such as SC1158 and SQ-1. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 129025-54-3 | [3] |

| Molecular Formula | C13H11ClN2O3 | |

| Molecular Weight | 278.69 g/mol | |

| Appearance | Solid fawn-colored powder | |

| Melting Point | 269 °C (decomposes) | |

| Water Solubility | >552,000 mg/L (distilled water) | |

| Solubility in Organic Solvents | Methanol: 1.6% (w/v); Acetone: <0.05%; Dichloromethane: <0.04%; Toluene: <0.04%; Ethyl acetate: <0.05%; n-hexane: <0.06% | |

| Vapor Pressure | < 1.0 x 10-7 mm Hg at 25 °C | |

| pKa | 2.83 | |

| Log Kow | -2.2 |

Experimental Protocols

Induction of Male Sterility in Wheat

The following protocol is based on the methodology described by Parodi and Gaju (2009) for inducing male sterility in wheat using this compound.

Objective: To induce a high level of male sterility (>95%) in wheat plants for hybrid seed production.

Materials:

-

This compound (formulated as a sprayable solution)

-

Wheat plants (cultivars such as Triticum aestivum or Triticum turgidum var. durum)

-

Spraying equipment (e.g., backpack sprayer with a fine nozzle)

-

Personal Protective Equipment (PPE)

Procedure:

-

Plant Growth Stage: Identify the correct developmental stage of the wheat plants for this compound application. The optimal stages are between Feekes scale 7.5 and 8.5.

-

Dosage Preparation: Prepare the this compound solution according to the desired application rate. Effective rates range from 3.5 to 6.5 kg of active ingredient per hectare (kg a.i./ha). A dosage of 5.0 kg/ha has been shown to induce 95-100% male sterility in most wheat breeds.

-

Application: Apply the this compound solution as a foliar spray, ensuring thorough coverage of the plants. The application should be timed to coincide with the pre-meiotic stage of pollen development.

-

Evaluation of Male Sterility (MS%):

-

At anthesis, collect spikes from both treated and untreated (control) plants.

-

Isolate individual florets and examine the anthers. Sterile anthers are often smaller, shriveled, and do not dehisce to release pollen.

-

To quantify male sterility, bag a number of spikes from the treated female lines before flowering to prevent cross-pollination.

-

After maturity, count the number of grains set in the bagged spikes.

-

Calculate the percentage of male sterility using the following formula: MS (%) = (1 - [Number of seeds in treated plants / Number of seeds in control plants]) x 100

-

Chemical Synthesis of this compound

The following is a summarized protocol for a key step in an alternative synthesis of this compound, as described by Clark et al. (2004), involving a Lewis acid-catalyzed reaction.

Objective: To synthesize the β-ketoester intermediate (30) in the production of this compound.

Key Reaction: Lewis acid-catalyzed coupling of ethyl diazoacetate (28) with 4-chlorophenyl hydrazonoacetaldehyde (29).

Materials:

-

Ethyl diazoacetate (28)

-

4-chlorophenyl hydrazonoacetaldehyde (29)

-

Lewis acid catalyst (e.g., tin(IV) chloride)

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Dissolve 4-chlorophenyl hydrazonoacetaldehyde (29) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired reaction temperature (e.g., -78 °C).

-

Add the Lewis acid catalyst dropwise to the solution.

-

Slowly add a solution of ethyl diazoacetate (28) in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to proceed for a specified time, monitoring its progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

-

Perform a standard aqueous workup to extract the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the pure β-ketoester (30).

Note: The synthesis is completed through subsequent propionylation, acid-catalyzed cyclization, and saponification.

Mechanism of Action

This compound induces male sterility by disrupting the normal developmental processes of pollen within the anther. The primary mode of action is the inhibition of pollen development, leading to pollen abortion. While the precise molecular targets have not been fully elucidated, studies on the effects of the chemically similar hybridizing agent SQ-1 (a synonym for this compound) provide insights into the cellular and molecular mechanisms.

Application of SQ-1 leads to:

-

Abnormal Tapetum and Microspore Development: The tapetum, a nutritive cell layer essential for pollen development, shows abnormal morphology and function. This leads to defects in microspore development.

-

Oxidative Stress: An increase in reactive oxygen species (ROS) is observed in the anthers and flag leaves of treated plants, indicating that oxidative stress is a component of the phytotoxic effect leading to sterility.

-

Mitochondrial Dysfunction: SQ-1 has been found to inhibit the mitochondrial electron transport chain, which contributes to the increase in ROS.

-

DNA Fragmentation: DNA fragmentation has been observed in the anthers of treated plants, a hallmark of programmed cell death (apoptosis).

One study has suggested a link between CHA-induced male sterility and the ubiquitin-proteasome pathway , indicating that protein degradation pathways may be involved in the response to the chemical agent.

The following diagram illustrates the proposed mechanism of action of this compound in inducing pollen abortion.

References

An In-depth Technical Guide to the Physiological Effects of Clofencet on Wheat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofencet is a chemical hybridizing agent (CHA) utilized in wheat (Triticum aestivum L.) breeding programs to induce male sterility, a critical step in the production of hybrid seeds.[1] As a plant growth regulator, its application allows for controlled cross-pollination, facilitating the development of wheat varieties with improved yield, disease resistance, and other desirable agronomic traits. This technical guide provides a comprehensive overview of the physiological and molecular effects of this compound on wheat, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Physiological Effect: Induction of Male Sterility

The primary and intended physiological effect of this compound is the induction of male sterility, rendering the treated wheat plants incapable of self-pollination while maintaining female fertility.[1] This is achieved by disrupting the normal development of pollen within the anthers. Studies have demonstrated that the application of this compound at specific growth stages can lead to high percentages of male sterility, often exceeding 95%, which is a prerequisite for the commercial production of pure hybrid seeds.[1]

Quantitative Data on Male Sterility Induction

The efficacy of this compound in inducing male sterility is dependent on the application rate, the developmental stage of the wheat plant at the time of application, and the specific wheat cultivar. The following table summarizes quantitative data from a study by Parodi et al. (2009) on the effects of this compound on male sterility in different wheat cultivars.

| Wheat Cultivar | Species | Application Stage (Feekes scale) | This compound Rate (kg a.i. ha⁻¹) | Mean Male Sterility (%) |

| Pia | Triticum aestivum | 7.5 | 3.5 | 25.4 |

| 5.0 | 47.3 | |||

| 6.5 | 70.3 | |||

| 8.5 | 3.5 | 88.2 | ||

| 5.0 | 94.5 | |||

| 6.5 | 96.0 | |||

| Claudia | Triticum aestivum | 7.5 | 3.5 | 15.2 |

| 5.0 | 28.6 | |||

| 6.5 | 42.1 | |||

| 8.5 | 3.5 | 65.7 | ||

| 5.0 | 78.9 | |||

| 6.5 | 84.3 | |||

| Capri | Triticum turgidum var. durum | 7.5 | 3.5 | 8.1 |

| 5.0 | 21.5 | |||

| 6.5 | 38.9 | |||

| 8.5 | 3.5 | 55.4 | ||

| 5.0 | 70.2 | |||

| 6.5 | 76.8 | |||

| Ambra | Triticum turgidum var. durum | 7.5 | 3.5 | 12.7 |

| 5.0 | 25.1 | |||

| 6.5 | 36.4 | |||

| 8.5 | 3.5 | 60.3 | ||

| 5.0 | 74.6 | |||

| 6.5 | 81.2 |

Experimental Protocols

Induction of Male Sterility in Wheat

This protocol is based on the methodology described by Parodi et al. (2009).

1. Plant Material and Growth Conditions:

-

Wheat cultivars of interest are grown under standard field or greenhouse conditions.

-

Sowing density and agronomic practices should be optimized for the specific cultivars and environmental conditions.

2. Determination of Application Stage:

-

The developmental stage of the wheat plants is critical for the successful induction of male sterility.

-

Applications are typically timed to coincide with key stages of pollen development, specifically between Feekes scale 7.5 (second to last leaf just visible) and 8.5 (flag leaf ligule and collar just visible).

3. Preparation of this compound Solution:

-

This compound is typically formulated as a potassium salt.

-

The required amount of this compound is calculated based on the desired application rate of the active ingredient (a.i.) per hectare.

-

The chemical is dissolved in water to create a sprayable solution. The volume of water will depend on the spraying equipment and the need for thorough coverage.

4. Application of this compound:

-

The this compound solution is applied as a foliar spray.

-

Application should be uniform across the entire plant to ensure systemic uptake and translocation to the developing anthers.

-

A split application (e.g., two sprays 6-7 days apart) may be necessary to treat both primary and secondary tillers effectively.

5. Evaluation of Male Sterility:

-

At anthesis, the degree of male sterility is assessed.

-

Spikes from treated plants are bagged before anthesis to prevent cross-pollination.

-

The number of seeds set in the bagged spikes is counted after maturity.

-

Male sterility percentage is calculated using the following formula: MS (%) = (1 - (Number of seeds in treated spike / Number of seeds in control spike)) * 100

Proposed Molecular Mechanism of Action

While direct proteomic and transcriptomic studies on this compound are limited, research on other chemical hybridizing agents with similar effects, such as SQ-1, provides significant insights into the likely molecular mechanisms. The proposed mechanism involves a cascade of events that ultimately leads to pollen abortion.

The application of this compound is hypothesized to induce premature programmed cell death (PCD) in the tapetum, the nutritive cell layer surrounding the developing microspores. This premature degradation disrupts the supply of essential nutrients and building blocks required for pollen development.

Furthermore, this compound likely interferes with key metabolic pathways within the anther, particularly carbohydrate and energy metabolism. This leads to a reduction in the energy supply necessary for the complex processes of meiosis and pollen maturation. The disruption of these metabolic processes, coupled with the induction of oxidative stress, creates a cytotoxic environment within the anther, resulting in pollen abortion and, consequently, male sterility.

Conclusion

This compound is an effective chemical hybridizing agent for inducing male sterility in wheat, a critical tool for the advancement of hybrid wheat breeding. Its physiological effects are primarily centered on the disruption of pollen development, leading to pollen abortion. While the precise molecular and hormonal signaling pathways are still under investigation, evidence from similar compounds suggests a mechanism involving the induction of premature tapetal PCD, disruption of essential metabolic processes, and the generation of oxidative stress. Further proteomic and transcriptomic studies specifically targeting this compound-treated wheat anthers are warranted to fully elucidate its mode of action and to optimize its application for efficient and reliable hybrid seed production.

References

Clofencet as a Chemical Hybridizing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofencet is a chemical hybridizing agent (CHA) utilized in plant breeding to induce male sterility, thereby facilitating the production of hybrid seeds. This technical guide provides an in-depth overview of the core principles of this compound's application, its mechanism of action, and the physiological consequences leading to pollen abortion. The document summarizes key quantitative data from efficacy studies, details relevant experimental protocols, and presents hypothesized signaling pathways and experimental workflows through Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in crop improvement and the development of plant reproductive technologies.

Introduction

Hybrid vigor, or heterosis, is a cornerstone of modern agriculture, contributing significantly to increased crop yields and resilience. The production of hybrid seeds on a commercial scale necessitates a reliable method to prevent self-pollination in the female parent line. While genetic male sterility systems are widely used, they can be time-consuming and complex to develop. Chemical hybridizing agents (CHAs) offer a flexible alternative by temporarily inducing male sterility in genetically fertile plants.

This compound, also known by its trade name Genesis, is a systemic CHA that has demonstrated efficacy, particularly in wheat (Triticum aestivum).[1] It acts as a pollen suppressant, moving from the leaves to the floral organs where it disrupts the normal development of pollen, rendering the plant male-sterile while leaving female fertility largely unaffected.[1] A high level of male sterility, typically above 95%, is desired to ensure the purity of the resulting hybrid seed.[1]

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular target of this compound has not been fully elucidated, current research on CHAs points towards a multi-faceted mechanism involving the induction of oxidative stress and interference with key hormonal pathways crucial for pollen development.

Induction of Oxidative Stress and Tapetal Programmed Cell Death (PCD)

A prevailing hypothesis for the action of many CHAs is the induction of an imbalance in reactive oxygen species (ROS) within the anther.[2] The tapetum, a nutritive cell layer surrounding the developing microspores, plays a critical role in pollen maturation. Its timely degradation via programmed cell death (PCD) is essential for the release of nutrients and components for the pollen wall.

CHAs may trigger an excessive accumulation of ROS, such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), within the tapetal cells and microspores.[2] This oxidative stress can overwhelm the plant's natural antioxidant defense system, which includes enzymes like superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT). The resulting cellular damage is thought to induce premature or abnormal tapetal PCD, disrupting the nutrient supply to the developing pollen and leading to pollen abortion.

Below is a proposed signaling pathway for CHA-induced male sterility mediated by oxidative stress.

Interference with Hormonal Crosstalk: Gibberellin and Jasmonic Acid

The development of stamens and viable pollen is tightly regulated by a complex network of phytohormones, with gibberellins (GA) and jasmonic acid (JA) playing pivotal roles. There is significant crosstalk between these two signaling pathways. GA promotes the degradation of DELLA proteins, which are repressors of GA responses. This de-repression allows for the expression of genes involved in JA biosynthesis. Subsequently, JA activates a cascade of transcription factors, such as MYB21 and MYB24, which are essential for stamen filament elongation and pollen maturation.

It is plausible that this compound disrupts this delicate hormonal balance. By either inhibiting GA biosynthesis or signaling, or by directly affecting JA production or perception, this compound could prevent the timely activation of the necessary developmental programs for pollen formation, resulting in male sterility.

The following diagram illustrates the critical GA-JA signaling pathway in stamen development, a potential target for this compound.

References

The Mode of Action of Clofencet in Inducing Male Sterility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofencet is a chemical hybridizing agent (CHA) utilized in agriculture to induce male sterility in plants, most notably in wheat (Triticum aestivum).[1][2][3] As a systemic pollen suppressant, it plays a crucial role in the production of hybrid seeds by preventing self-pollination.[1][4] This technical guide provides an in-depth overview of the mode of action of this compound, consolidating available quantitative data, experimental protocols, and a discussion of its potential molecular mechanisms. While the precise signaling pathways of this compound remain to be fully elucidated in publicly accessible literature, this guide synthesizes the current understanding to support further research and development.

Core Mechanism: Pollen Development Suppression

This compound functions by inhibiting the normal development of pollen without adversely affecting female fertility. This selective action is critical for its use as a CHA. The application of this compound is timed to coincide with specific stages of pollen formation, ensuring the arrest of microspore development and leading to non-viable pollen grains.

Quantitative Efficacy of this compound

The effectiveness of this compound in inducing male sterility is dependent on the dosage, the timing of application, and the plant genotype. Research conducted by Parodi and Gaju (2009) on different wheat cultivars provides key quantitative data on its efficacy.

Table 1: Effect of this compound Dosage and Application Stage on Male Sterility in Wheat Cultivars

| Cultivar (Species) | Application Stage (Feekes Scale) | This compound Dosage (kg a.i./ha) | Mean Male Sterility (%) |

| 'Pia' (T. aestivum) | 7.5 | 3.5 | 40.8 |

| 5.0 | 55.2 | ||

| 6.5 | 70.1 | ||

| 8.5 | 3.5 | 85.3 | |

| 5.0 | 92.7 | ||

| 6.5 | 96.0 | ||

| 'Claudia' (T. aestivum) | 7.5 | 3.5 | 25.4 |

| 5.0 | 38.9 | ||

| 6.5 | 48.2 | ||

| 8.5 | 3.5 | 65.1 | |

| 5.0 | 78.4 | ||

| 6.5 | 88.3 | ||

| 'Capri' (T. turgidum var. durum) | 7.5 | 3.5 | 18.7 |

| 5.0 | 29.6 | ||

| 6.5 | 35.5 | ||

| 8.5 | 3.5 | 55.9 | |

| 5.0 | 68.2 | ||

| 6.5 | 79.8 | ||

| 'Ambra' (T. turgidum var. durum) | 7.5 | 3.5 | 22.1 |

| 5.0 | 33.7 | ||

| 6.5 | 35.4 | ||

| 8.5 | 3.5 | 60.3 | |

| 5.0 | 72.5 | ||

| 6.5 | 71.8 |

Data summarized from Parodi and Gaju, 2009.

Experimental Protocols

The following is a detailed methodology for assessing the efficacy of this compound in inducing male sterility in wheat, based on the study by Parodi and Gaju (2009).

Objective: To evaluate the male sterilizing activity of this compound on wheat cultivars.

Materials:

-

Wheat cultivars (e.g., Triticum aestivum 'Pia' and 'Claudia', Triticum turgidum var. durum 'Capri' and 'Ambra')

-

This compound (formulation to be specified)

-

Spraying equipment

-

Field plots with appropriate soil conditions

-

Fertilizers and standard agronomic inputs

Experimental Design:

-

A split-block design with five replicates is recommended.

-

Main plots: Two application stages based on the Feekes scale of wheat development (e.g., 7.5 and 8.5).

-

Sub-plots: Four rates of this compound active ingredient (e.g., 0, 3.5, 5.0, and 6.5 kg a.i./ha).

Procedure:

-

Planting and Growth: Sow wheat cultivars in prepared field plots. Apply standard fertilization and irrigation practices to ensure healthy plant growth.

-

Treatment Application:

-

Monitor the growth stage of the wheat plants using the Feekes scale.

-

Apply the different doses of this compound at the predetermined growth stages (7.5 and 8.5) using a calibrated sprayer to ensure uniform coverage. The control plots (0 kg a.i./ha) should be sprayed with water.

-

-

Prevention of Cross-Pollination: To accurately assess male sterility, cover the spikes of the treated plants with bags before anthesis to prevent cross-pollination from neighboring plots.

-

Data Collection:

-

At maturity, harvest the bagged spikes from each plot.

-

Manually thresh the spikes and count the number of developed seeds per spike.

-

-

Calculation of Male Sterility:

-

Male Sterility (MS) is calculated as a percentage based on the reduction in seed set in the treated plants compared to the untreated control plants.

-

The formula for calculating male sterility is: MS (%) = [1 - (Number of seeds in treated spike / Number of seeds in control spike)] x 100

-

Visualization of Experimental Workflow:

Caption: Experimental workflow for assessing this compound-induced male sterility.

Putative Mode of Action and Signaling Pathways

The precise molecular and biochemical pathways through which this compound induces male sterility are not extensively detailed in the available scientific literature. However, based on the known effects of other chemical hybridizing agents and the general understanding of pollen development, a hypothetical mode of action can be proposed.

CHAs are known to interfere with critical stages of microsporogenesis, including:

-

Disruption of Meiosis: Interference with the meiotic division of pollen mother cells, leading to abnormal microspores.

-

Inhibition of Carbohydrate Metabolism: Pollen development is an energy-intensive process that relies on a steady supply of sugars. CHAs may disrupt the enzymes involved in carbohydrate transport and metabolism within the anther, effectively starving the developing pollen.

-

Interference with Tapetum Development: The tapetum is a nutritive cell layer essential for pollen wall formation and maturation. Premature degradation or dysfunction of the tapetum is a common cause of male sterility.

-

Hormonal Imbalance: Plant hormones, particularly auxins, gibberellins, and jasmonic acid, play crucial roles in stamen and pollen development. CHAs may alter the biosynthesis or signaling of these hormones.

This compound is a pyridazinone derivative. While the specific target in plants is not identified, other pyridazinone compounds have been shown to have diverse biological activities, including plant growth regulation. It is plausible that this compound acts as an antagonist or inhibitor of a key enzyme or receptor involved in one of the critical pathways for pollen development.

Hypothetical Signaling Pathway for this compound Action:

Caption: Hypothetical signaling pathway of this compound-induced male sterility.

Conclusion and Future Research Directions

This compound is an effective chemical hybridizing agent for inducing male sterility in wheat and other crops, facilitating the production of hybrid seeds. Its efficacy is well-documented in terms of dosage and application timing. However, a significant knowledge gap exists regarding its precise molecular mode of action. Future research should focus on:

-

Target Identification: Utilizing proteomic and metabolomic approaches to identify the specific molecular target(s) of this compound in anther tissues.

-

Transcriptomic Analysis: Performing RNA-sequencing of this compound-treated anthers to identify differentially expressed genes involved in pollen development and sterility.

-

Hormonal Profiling: Quantifying the changes in endogenous plant hormones in response to this compound treatment.

-

Comparative Studies: Investigating the mode of action of other pyridazinone-based CHAs to identify common mechanisms.

A deeper understanding of the molecular underpinnings of this compound's activity will not only enhance its application in plant breeding but also pave the way for the rational design of new, more efficient, and environmentally benign chemical hybridizing agents.

References

Early Research on Clofencet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofencet is a chemical hybridizing agent (CHA) utilized in agriculture to induce male sterility in plants, most notably in wheat (Triticum aestivum and T. turgidum var. durum).[1][2] Its application facilitates the efficient production of hybrid seeds by preventing self-pollination, thereby allowing for controlled cross-pollination.[1] This technical guide provides an in-depth overview of the early research on this compound, focusing on its core mechanism of action, experimental protocols, and quantitative data from foundational studies.

Core Mechanism of Action

The primary mode of action of this compound is the suppression of normal pollen development, leading to pollen abortion and subsequent male sterility, without adversely affecting female fertility.[1][3] The agent acts systemically, translocating from the leaves to the floral parts where it exerts its effect. While the precise molecular targets of this compound are not extensively detailed in early public literature, the general mechanism of chemical hybridizing agents involves the disruption of key processes in anther and pollen development. This can include interference with meiosis in pollen mother cells, abnormal development of the tapetum (a nutritive tissue essential for pollen maturation), and blockage of nutrient transport to the developing microspores.

Quantitative Data from Early Studies

Early research focused on determining the efficacy of this compound in inducing male sterility at various concentrations and application timings. A pivotal study by Parodi and Gaju (2009) evaluated the male sterilizing activity of this compound on four wheat varieties. The key quantitative findings from this research are summarized below.

Table 1: Effect of this compound Dosage and Application Stage on Male Sterility (%) in Four Wheat Cultivars

| Cultivar | Application Stage (Feekes scale) | This compound Dosage (kg·ha⁻¹) | Mean Male Sterility (%) |

| 'Pia' (T. aestivum) | 7.5 | 3.5 | 52.3 |

| 5.0 | 75.8 | ||

| 6.5 | 89.2 | ||

| 8.5 | 3.5 | 68.4 | |

| 5.0 | 87.6 | ||

| 6.5 | 96.0 | ||

| 'Claudia' (T. aestivum) | 7.5 | 3.5 | 38.1 |

| 5.0 | 45.2 | ||

| 6.5 | 51.7 | ||

| 8.5 | 3.5 | 49.3 | |

| 5.0 | 62.1 | ||

| 6.5 | 78.4 | ||

| 'Capri' (T. turgidum var. durum) | 7.5 | 3.5 | 29.5 |

| 5.0 | 38.9 | ||

| 6.5 | 43.8 | ||

| 8.5 | 3.5 | 45.1 | |

| 5.0 | 58.7 | ||

| 6.5 | 82.3 | ||

| 'Ambra' (T. turgidum var. durum) | 7.5 | 3.5 | 33.7 |

| 5.0 | 42.6 | ||

| 6.5 | 44.5 | ||

| 8.5 | 3.5 | 48.9 | |

| 5.0 | 60.3 | ||

| 6.5 | 79.3 |

Data sourced from Parodi and Gaju, 2009.

The results demonstrate a clear dose-dependent and application stage-dependent effect of this compound on inducing male sterility. Higher concentrations and later application at the 8.5 Feekes scale stage resulted in greater male sterility. Notably, the cultivar 'Pia' achieved a male sterility rate of 96% at the highest dosage and later application time, a level considered effective for commercial hybrid seed production.

Experimental Protocols

The following is a detailed methodology for a key type of experiment cited in early this compound research, based on the work of Parodi and Gaju (2009).

Objective: To evaluate the male sterilizing efficacy of this compound on different wheat cultivars.

Materials:

-

Wheat cultivars (e.g., 'Pia', 'Claudia', 'Capri', 'Ambra')

-

This compound (commercial formulation)

-

Knapsack sprayer

-

Glassine bags

-

Ethanol (70%) for sterilization

-

Forceps

Experimental Design:

-

Field Setup: A split-block design with five replicates is utilized. The main plots consist of the different wheat cultivars, and the sub-plots are the various this compound treatments (dosages and a control).

-

Planting: Wheat is sown at a standard seeding rate to ensure a uniform plant stand.

-

Treatments:

-

Application Timing: this compound is applied at two different developmental stages of the wheat plants, for example, at the 7.5 and 8.5 stages of the Feekes scale.

-

Dosages: A range of this compound concentrations are applied, such as 0 (control), 3.5, 5.0, and 6.5 kg of active ingredient per hectare.

-

Application Method: The chemical is applied using a knapsack sprayer calibrated to deliver a specific volume of solution per unit area to ensure uniform coverage of the foliage.

-

Procedure:

-

Growth Monitoring: The developmental stage of the wheat plants is closely monitored to ensure the timely application of this compound.

-

Application of this compound: At the designated growth stages, the different dosages of this compound are sprayed onto the respective sub-plots. The control plots are sprayed with water.

-

Bagging of Spikes: Before anthesis (flowering), a set number of primary spikes (e.g., 10) from each sub-plot are covered with glassine bags to prevent cross-pollination. This allows for the assessment of self-pollination success, which is indicative of male fertility.

-

Harvesting: Once the plants reach maturity, the bagged spikes are harvested.

-

Data Collection: The number of developed seeds in each of the bagged spikes is counted.

-

Calculation of Male Sterility: Male sterility (MS) is calculated for each treatment using the following formula: MS (%) = [1 - (Number of seeds in treated spikes / Number of seeds in control spikes)] x 100

Statistical Analysis: The collected data on male sterility percentage is subjected to analysis of variance (ANOVA) to determine the statistical significance of the effects of cultivar, dosage, and application timing.

Visualizations

Signaling Pathway and Experimental Workflow

While specific intracellular signaling pathways for this compound are not well-documented in early literature, a logical workflow of its application and a generalized model of its effect on pollen development can be visualized.

Caption: Workflow of this compound application and its generalized mechanism of action on wheat anther development.

This diagram illustrates the experimental process from application to assessment and provides a conceptual model of how this compound is thought to induce male sterility by disrupting critical stages of pollen formation.

References

Clofencet: A Technical Guide to its Application in Hybrid Seed Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of enhanced crop yields and superior agronomic traits has led to the widespread adoption of hybrid varieties in modern agriculture. A critical step in the production of hybrid seeds is the effective prevention of self-pollination in the female parent line. While mechanical and genetic methods of emasculation are available, chemical hybridizing agents (CHAs) offer a flexible and efficient alternative. Clofencet, a pyridazinone derivative, has emerged as a potent CHA, particularly in wheat, for inducing male sterility without impairing female fertility.[1][2] This technical guide provides an in-depth overview of the role of this compound in hybrid seed production, detailing its mechanism of action, experimental protocols for its application, and quantitative data on its efficacy.

Mechanism of Action: Inducing Male Sterility

This compound functions as a gametocide, specifically targeting the development of male gametes (pollen) within the anther.[1] Its primary mode of action is the suppression of normal pollen development, leading to pollen abortion and subsequent male sterility.[1] This selectivity is crucial as it leaves the female reproductive organs (pistil) unaffected, allowing for successful cross-pollination with the desired male parent.[2]

The molecular and cellular mechanisms underlying this compound-induced pollen abortion are complex and multifaceted. Research on CHA-SQ-1 (this compound) in wheat has revealed that its application leads to:

-

Structural Abnormalities in Pollen Grains: Treated plants exhibit significant structural damage to developing pollen, including malformations and defects in the pollen wall.

-

Disruption of Microspore and Tapetum Development: The tapetum, a nutritive cell layer essential for pollen development, shows abnormal growth and premature or delayed degradation. This disrupts the supply of nutrients and essential components required for viable pollen formation.

-

Impaired Carbohydrate and Energy Metabolism: Proteomic analyses have shown that this compound alters the abundance of proteins crucial for carbohydrate and energy metabolism within the developing pollen. This metabolic disruption is a key factor leading to pollen abortion.

-

Induction of Oxidative Stress: The application of this compound has been linked to increased oxidative stress within the anther, contributing to cellular damage and pollen inviability.

-

Altered Protein Metabolism and Stress Response: The expression of proteins involved in protein synthesis, folding, and stress response is significantly affected, further compromising pollen development.

Signaling Pathway of this compound-Induced Pollen Abortion

The following diagram illustrates the proposed signaling pathway through which this compound induces male sterility.

Quantitative Data on Efficacy

The effectiveness of this compound in inducing male sterility is influenced by factors such as the application rate, the developmental stage of the plant at the time of application, and the specific genotype of the wheat cultivar.

| Wheat Cultivar | Application Rate (kg a.i./ha) | Application Stage (Feekes Scale) | Male Sterility (%) | Reference |

| Triticum aestivum 'Pia' | 3.5 | 7.5 | 47.3 | Parodi and Gaju, 2009 |

| Triticum aestivum 'Pia' | 5.0 | 7.5 | 58.1 | Parodi and Gaju, 2009 |

| Triticum aestivum 'Pia' | 6.5 | 7.5 | 69.2 | Parodi and Gaju, 2009 |

| Triticum aestivum 'Pia' | 3.5 | 8.5 | 84.0 | Parodi and Gaju, 2009 |

| Triticum aestivum 'Pia' | 5.0 | 8.5 | 92.5 | Parodi and Gaju, 2009 |

| Triticum aestivum 'Pia' | 6.5 | 8.5 | 96.0 | Parodi and Gaju, 2009 |

| Triticum aestivum 'Claudia' | 3.5 | 7.5 | 35.4 | Parodi and Gaju, 2009 |

| Triticum aestivum 'Claudia' | 5.0 | 7.5 | 42.8 | Parodi and Gaju, 2009 |

| Triticum aestivum 'Claudia' | 6.5 | 7.5 | 55.7 | Parodi and Gaju, 2009 |

| Triticum aestivum 'Claudia' | 3.5 | 8.5 | 75.3 | Parodi and Gaju, 2009 |

| Triticum aestivum 'Claudia' | 5.0 | 8.5 | 81.6 | Parodi and Gaju, 2009 |

| Triticum aestivum 'Claudia' | 6.5 | 8.5 | 87.9 | Parodi and Gaju, 2009 |

| Triticum turgidum var. durum 'Capri' | 3.5 | 7.5 | 28.9 | Parodi and Gaju, 2009 |

| Triticum turgidum var. durum 'Capri' | 5.0 | 7.5 | 36.7 | Parodi and Gaju, 2009 |

| Triticum turgidum var. durum 'Capri' | 6.5 | 7.5 | 48.3 | Parodi and Gaju, 2009 |

| Triticum turgidum var. durum 'Capri' | 3.5 | 8.5 | 68.2 | Parodi and Gaju, 2009 |

| Triticum turgidum var. durum 'Capri' | 5.0 | 8.5 | 76.4 | Parodi and Gaju, 2009 |

| Triticum turgidum var. durum 'Capri' | 6.5 | 8.5 | 82.1 | Parodi and Gaju, 2009 |

| Triticum turgidum var. durum 'Ambra' | 3.5 | 7.5 | 25.1 | Parodi and Gaju, 2009 |

| Triticum turgidum var. durum 'Ambra' | 5.0 | 7.5 | 32.5 | Parodi and Gaju, 2009 |

| Triticum turgidum var. durum 'Ambra' | 6.5 | 7.5 | 41.8 | Parodi and Gaju, 2009 |

| Triticum turgidum var. durum 'Ambra' | 3.5 | 8.5 | 62.9 | Parodi and Gaju, 2009 |

| Triticum turgidum var. durum 'Ambra' | 5.0 | 8.5 | 70.3 | Parodi and Gaju, 2009 |

| Triticum turgidum var. durum 'Ambra' | 6.5 | 8.5 | 78.6 | Parodi and Gaju, 2009 |

| Various Wheat Cultivars | 3.0 - 5.0 | Near Feekes 8.5 | 95 - 100 | CN101779597A |

Experimental Protocols

The successful application of this compound to induce male sterility requires precise timing and adherence to established protocols. The following is a generalized methodology based on published research.

Objective: To induce male sterility in the female parent line of wheat for hybrid seed production.

Materials:

-

This compound (formulated product)

-

Spraying equipment (e.g., backpack sprayer, research plot sprayer) calibrated for accurate delivery.

-

Personal Protective Equipment (PPE) as per manufacturer's safety data sheet.

-

Wheat plants of the desired female parent line.

-

Method for assessing plant growth stage (e.g., Feekes scale chart).

Procedure:

-

Growth Stage Determination: Monitor the growth of the female parent wheat plants closely to determine the precise developmental stage. The optimal application window is typically between Feekes scale 7.5 (second to last leaf just visible) and 8.5 (flag leaf just visible).

-

Solution Preparation: Prepare the this compound spray solution according to the manufacturer's instructions and the desired application rate (e.g., 3.5 to 6.5 kg a.i./ha). Ensure thorough mixing.

-

Application: Apply the this compound solution uniformly to the foliage of the female parent plants. Ensure complete coverage of the plants. The application should be timed to coincide with the critical stages of pollen development.

-

Post-Application Monitoring: After application, continue to monitor the plants for any signs of phytotoxicity.

-

Efficacy Assessment:

-

At the time of flowering, collect a random sample of spikes from the treated female parent plants.

-

Isolate these spikes in pollen-proof bags before anthesis to prevent cross-pollination.

-

After the normal period of grain filling, open the bags and count the number of developed seeds per spike.

-

Calculate the percentage of male sterility (MS) using the following formula: MS (%) = (1 - (Number of seeds in treated, bagged spikes / Number of seeds in untreated, self-pollinated spikes)) x 100

-

-

Hybrid Seed Production: Once male sterility is confirmed, the treated female parent rows are ready for open cross-pollination by the adjacent male parent rows.

Experimental Workflow for this compound Application and Efficacy Assessment

References

Methodological & Application

Application Notes and Protocols for Clofencet-Induced Male Sterility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofencet, a chemical hybridizing agent (CHA), offers a valuable tool for plant breeders and researchers to induce temporary male sterility, thereby facilitating the production of hybrid seeds. Marketed under trade names such as Genesis®, this compound acts systemically to disrupt pollen development without significantly impacting female fertility.[1] This document provides detailed application notes and protocols for the use of this compound to induce male sterility, with a primary focus on wheat, where its application is most extensively documented. Information on other chemical hybridizing agents is also provided for comparative purposes in other crops where specific data for this compound is limited.

Mechanism of Action

While the precise molecular mechanism of this compound has not been fully elucidated, it is understood to act as a gametocide, interfering with the normal development of pollen.[1] Chemical hybridizing agents, in general, disrupt critical stages of microsporogenesis, such as meiosis, exine formation, and the proper function of the tapetum—a nutritive cell layer essential for pollen development. The pyridazine structure of this compound likely plays a role in its biological activity.[2][3]

It is hypothesized that this compound may interfere with key hormonal signaling pathways that regulate anther and pollen development, particularly the gibberellin (GA) and jasmonate (JA) pathways. Both GA and JA are crucial for stamen development, pollen maturation, and anther dehiscence. Disruption of these pathways can lead to pollen abortion and male sterility.

Data Presentation: Dosage and Timing for Male Sterility Induction

The optimal dosage and application timing of chemical hybridizing agents are critical for achieving high levels of male sterility without causing significant phytotoxicity or reducing female fertility. These parameters are highly dependent on the crop species, genotype, and environmental conditions.

This compound Application in Wheat (Triticum aestivum)

This compound has been most extensively studied and utilized in wheat. The application timing is typically correlated with the Feekes scale of wheat development.

| Active Ingredient | Dosage ( kg/ha ) | Application Timing (Feekes Scale) | Male Sterility (%) | Crop | Reference(s) |

| This compound | 3.5 - 6.5 | 7.5 - 8.5 | 47.3 - 96 | Wheat | |

| This compound | 3.6 - 4.9 | Not Specified | 95 - 100 | Wheat | |

| This compound (SQ-1) | 5.0 | 8.0 - 9.0 | 95 - 100 | Wheat |

Note: Higher dosages and later application times (within the recommended window) generally result in higher levels of male sterility. A dosage of 5.0 kg/ha is often considered a commercial standard to achieve >95% male sterility in most wheat cultivars.

Chemical Hybridizing Agents in Other Cereal Crops

Specific data on the use of this compound in major cereal crops other than wheat is limited in the available scientific literature. The following table provides information on other chemical hybridizing agents used to induce male sterility in these crops for comparative purposes.

| Active Ingredient | Dosage | Application Timing | Male Sterility (%) | Crop | Reference(s) |

| Ethephon | 10,000 ppm | Not Specified | 94 - 95 | Rice | |

| Sodium Methyl Arsenate | 500 ppm | Meiotic Stage | 100 | Rice | |

| Gibberellic Acid (GA3) | Not Specified | Pre-meiosis | 100 | Maize | |

| Ethephon | Not Specified | Not Specified | Not Specified | Maize | |

| Trifluoromethanesulfonamide (TFMSA) | 2 - 30 mg/plant | 2-34 days before flag leaf emergence | ~100 | Sorghum | |

| Ethephon | Not Specified | Not Specified | Not Specified | Barley |

Experimental Protocols

Protocol 1: Field Trial for Evaluating this compound Efficacy in Wheat

Objective: To determine the optimal dosage and application timing of this compound for inducing male sterility in a specific wheat cultivar.

Experimental Design: A split-plot design is recommended. The main plots can be the application timings, and the sub-plots can be the different this compound dosages. Include a control group (no this compound application) for comparison. Each treatment should be replicated at least three times.

Materials:

-

Wheat seeds of the desired cultivar

-

This compound formulation

-

Calibrated sprayer

-

Plot labels

-

Bags for collecting spikes

-

Microscope slides and coverslips

-

Pollen viability stain (e.g., Acetocarmine or FDA)

-

Microscope

Procedure:

-

Plot Establishment: Prepare a uniform field and sow the wheat seeds at the appropriate time for the region. Divide the field into plots according to the experimental design.

-

Treatment Application:

-

Monitor the growth stage of the wheat plants closely to identify the target Feekes stages (e.g., 7.5, 8.0, 8.5).

-

Prepare the this compound solutions for the different dosage treatments.

-

Apply the treatments uniformly to the respective plots using a calibrated sprayer at the designated growth stages. Avoid spray drift between plots.

-

-

Data Collection:

-

At anthesis, randomly collect 10-15 spikes from the central rows of each plot.

-

To determine the percentage of male sterility, cover some spikes in each plot with bags before flowering to prevent cross-pollination. After maturity, count the number of developed seeds per spike in the bagged heads and compare it to the seed set in unbagged heads (open-pollinated) and the control plots.

-

Male Sterility (%) = [1 - (Seed set in bagged treated plants / Seed set in bagged control plants)] x 100.

-

-

Pollen Viability Assessment:

-

Collect fresh anthers from the collected spikes.

-

Prepare microscope slides with the pollen and apply a viability stain according to Protocol 2.

-

Observe under a microscope and count the number of viable and non-viable pollen grains to calculate the percentage of pollen viability.

-

Protocol 2: Assessment of Pollen Viability using Staining Methods

Objective: To determine the viability of pollen grains from this compound-treated and control plants.

A. Acetocarmine Staining:

Materials:

-

1% Acetocarmine stain

-

Glycerol

-

Microscope slides and coverslips

-

Forceps and needles

-

Microscope

Procedure:

-

Place a drop of 1% acetocarmine stain on a clean microscope slide.

-

Using forceps, collect anthers from a fresh flower and place them in the stain.

-

Gently crush the anthers with a needle to release the pollen grains.

-

Remove the anther debris.

-

Add a drop of glycerol and place a coverslip over the sample, avoiding air bubbles.

-

Observe under the microscope. Viable pollen grains will be stained red and have a regular shape, while non-viable pollen will be unstained, shrunken, or irregular.

-

Count at least 200 pollen grains and calculate the percentage of viable pollen.

B. Fluorescein Diacetate (FDA) Staining:

Materials:

-

FDA stock solution (1 mg/mL in acetone)

-

Sucrose solution (e.g., 10%)

-

Microscope slides and coverslips

-

Fluorescence microscope

Procedure:

-

Prepare a fresh staining solution by adding a few drops of the FDA stock solution to the sucrose solution.

-

Place a drop of the staining solution on a slide.

-

Disperse fresh pollen into the solution.

-

Incubate for 5-10 minutes in the dark.

-

Observe under a fluorescence microscope with a blue light filter. Viable pollen grains will show bright green fluorescence, indicating enzymatic activity, while non-viable pollen will not fluoresce.

-

Count the fluorescent and non-fluorescent pollen grains to determine the viability percentage.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hypothetical mechanism of this compound-induced male sterility.

Caption: Experimental workflow for evaluating a Chemical Hybridizing Agent.

References

- 1. View of Male sterility induced by the chemical hybridizing agent this compound on wheat, Triticum aestivum and T. turgidum var. durum [esla.letras.uc.cl]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Clofencet: Application Notes and Protocols for Research Trials

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofencet is a chemical hybridizing agent (CHA) primarily utilized in agricultural research to induce male sterility in plants, particularly in wheat (Triticum aestivum and T. turgidum var. durum)[1]. Its application is critical for the efficient production of hybrid seeds by preventing self-pollination. This document provides detailed application notes and protocols for the formulation and preparation of this compound for use in research trials. It includes quantitative data on its physicochemical properties, detailed experimental protocols for both in vivo and in vitro studies, and visual representations of key biological pathways potentially affected by its mode of action.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's chemical and physical properties is essential for proper formulation and application in research settings.

| Property | Value | Reference |

| IUPAC Name | 2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylic acid | [1] |

| CAS Number | 129025-54-3 | [1] |

| Molecular Formula | C₁₃H₁₁ClN₂O₃ | [1][2] |

| Molecular Weight | 278.69 g/mol | |

| Appearance | Tan or yellow solid (technical grade) | |

| Melting Point | 269 °C (decomposes) | |

| Density | 1.44 g/mL at 20 °C | |

| Vapor Pressure | <1.0 x 10⁻⁷ mm Hg at 25 °C | |

| pKa | 2.83 at 20 °C | |

| LogP (octanol/water) | -2.2 at 25 °C |

Solubility Data